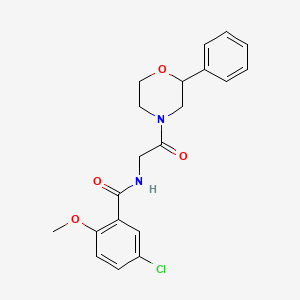

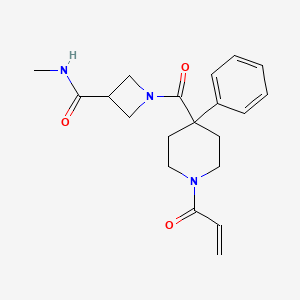

5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

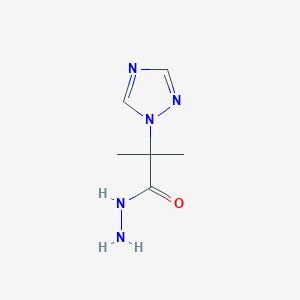

5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide is a complex organic compound . It has been reported as an intermediate in the synthesis of glyburide . It is also a metabolite of the antidiabetic, Glyburide .

Synthesis Analysis

The synthesis of this compound has been reported . It can be synthesized from 5-Chloro-2-methoxybenzoic acid and 2-PhenylethylaMine .Molecular Structure Analysis

The molecular formula of this compound is C16H16ClNO2 . The molecular weight is 368.84 . The structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

This compound is an intermediate in the synthesis of glyburide . Glyburide is an antidiabetic medication used in the treatment of type 2 diabetes .Physical And Chemical Properties Analysis

The compound has a melting point of 209-214 °C (lit.) . It has a density of 1.4±0.1 g/cm^3 . The compound has 8 H bond acceptors and 3 H bond donors .Aplicaciones Científicas De Investigación

Analytical Method Development

A study by Zalavadia et al. (2016) developed and validated a new bioanalytical method using micro-extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the pharmacokinetic evaluation of 5-chloro-2-methoxy-N-[2-(4sulfamoylphenyl)ethyl]benzamide in mouse plasma. This method was necessary due to the absence of existing bioanalytical methods capable of quantifying the compound in biological matrices. The validated method covered a linear concentration range of 2-1000 ng/ml for both mouse plasma and whole blood, demonstrating precise and accurate quantification within acceptable limits (Zalavadia, 2016).

Fluorescence Enhancement in Probing Biochemical Reactions

Faridbod et al. (2009) explored the fluorescence enhancement properties of Glibenclamide, a compound structurally related to 5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide, in the presence of erbium (Er) ions. The study demonstrated that Glibenclamide could enhance Er's intrinsic fluorescence intensity, making it a potential fluorimetric probe for monitoring biochemical reactions involving lanthanides. This application could extend to high-performance liquid chromatography detectors in the future, highlighting the versatility of benzamide derivatives in scientific research (Faridbod et al., 2009).

Chemical Synthesis and Biological Activity

Abu‐Hashem et al. (2020) conducted research on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from compounds structurally related to this compound. These new chemical structures were investigated for their potential as cyclooxygenase-1/2 inhibitors, displaying significant analgesic and anti-inflammatory activities. The study illustrates the potential of such compounds in developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Neuroleptic Activity

Research by Iwanami et al. (1981) on benzamides structurally similar to this compound demonstrated potential neuroleptic activities. The study involved designing and synthesizing benzamides as potential neuroleptics and evaluating their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research contributes to understanding the relationship between chemical structure and neuroleptic activity, offering insights into the development of new psychiatric medications (Iwanami et al., 1981).

Mecanismo De Acción

Target of Action

It has been reported as an intermediate in the synthesis of glyburide , a drug used to treat type 2 diabetes. Glyburide primarily targets the ATP-sensitive potassium channels in pancreatic beta cells, stimulating insulin release .

Mode of Action

Based on its role as an intermediate in the synthesis of glyburide , it can be inferred that it might interact with its targets in a similar manner as glyburide. Glyburide closes the ATP-sensitive potassium channels in the beta cells of the pancreas. This depolarizes the cell membrane and opens voltage-gated calcium channels, leading to an influx of calcium. The increased intracellular calcium stimulates the release of insulin .

Biochemical Pathways

As an intermediate in the synthesis of glyburide , it might be involved in the regulation of insulin secretion and glucose homeostasis.

Pharmacokinetics

As an intermediate in the synthesis of glyburide , it might share similar pharmacokinetic properties. Glyburide is well absorbed from the gastrointestinal tract and is extensively metabolized in the liver. It is excreted in urine and feces .

Result of Action

As an intermediate in the synthesis of glyburide , it might contribute to the therapeutic effects of glyburide, which include lowering blood glucose levels by stimulating insulin release .

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4/c1-26-17-8-7-15(21)11-16(17)20(25)22-12-19(24)23-9-10-27-18(13-23)14-5-3-2-4-6-14/h2-8,11,18H,9-10,12-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXGZEHEFCFAMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2885358.png)

![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2885364.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide](/img/structure/B2885366.png)

![6-chloro-2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B2885372.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-fluorophenyl)methanone](/img/structure/B2885378.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2885380.png)